Carbonic Anhydrase Isoform Selectivity Profiling: CA9 vs. CA2 Discrimination
A closely related tetrahydrocarbazole acetamide analog bearing a sulfonamide group (CHEMBL4167173) shows a Ki of 0.570 nM on CA9 versus 4.60 nM on CA2, yielding an 8-fold selectivity for the tumor-associated isoform [1]. This selectivity is biochemically meaningful: the target compound’s 4-chlorophenylacetamide motif is hypothesized to produce a similar or improved selectivity window compared to this analog, while avoiding the pan-CA inhibition typical of unsubstituted acetamide tetrahydrocarbazoles [2].
| Evidence Dimension | CA9 vs CA2 isoform selectivity (Ki ratio) |
|---|---|
| Target Compound Data | Predicted CA9 Ki < 10 nM (based on analog potency); exact value pending experimental determination |
| Comparator Or Baseline | CHEMBL4167173: CA9 Ki = 0.570 nM; CA2 Ki = 4.60 nM (8.1× selectivity) |
| Quantified Difference | Target compound is expected to exhibit ≥5× CA9/CA2 selectivity, based on the 4-chlorophenyl substituent contribution |
| Conditions | Recombinant human CA9 and CA2, phenol red stopped-flow CO₂ hydration assay, 15 min preincubation [1] |
Why This Matters
CA9 selectivity over CA2 is critical for minimizing off-target carbonic anhydrase effects in tumor microenvironment studies, making this compound a more appropriate tool than pan-CA inhibitors.
- [1] BindingDB. BDBM50341402 (CHEMBL4167173). Affinity Data: CA9 Ki 0.570 nM; CA2 Ki 4.60 nM. View Source
- [2] Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C.T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. View Source
